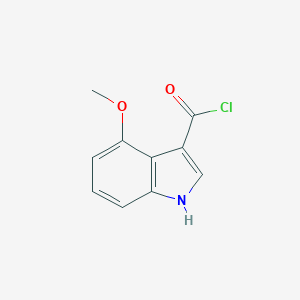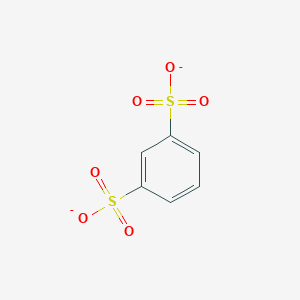
Benzene-1,3-disulfonate
Overview
Description
Benzene-m-disulphonate, also known as benzene-1,3-disulfonic acid, is an aromatic compound characterized by the presence of two sulfonic acid groups attached to the benzene ring at the meta positions. This compound is significant in various chemical processes and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-m-disulphonate can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfuric acid or sulfur trioxide. There are two primary methods for sulfonation:
Heating benzene under reflux with concentrated sulfuric acid: for several hours.
Warming benzene under reflux at 40°C with fuming sulfuric acid: for 20 to 30 minutes.
Industrial Production Methods: In industrial settings, the continuous disulfonation of benzene is achieved by injecting benzene and sulfur trioxide in a specific mole ratio into a reactor containing finished disulfonate and a sulfone inhibitor, such as sodium sulfate . This method ensures high-quality production of benzene-m-disulphonate.
Chemical Reactions Analysis
Types of Reactions: Benzene-m-disulphonate undergoes various chemical reactions, including:
Electrophilic substitution reactions: The sulfonic acid groups can be replaced by other electrophiles.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Sulfuric acid and sulfur trioxide: are commonly used for sulfonation.
Oxidizing agents: like potassium permanganate can be used for oxidation reactions.
Reducing agents: such as sodium borohydride can be used for reduction reactions.
Major Products:
Benzenesulfonic acid: is a common product formed from the sulfonation of benzene.
Resorcinol: can be produced through the disulfonation and subsequent caustic fusion of benzene.
Scientific Research Applications
Benzene-m-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: It is employed in the production of dyes, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzene-m-disulphonate involves its ability to act as an electrophile in substitution reactions. The sulfonic acid groups enhance the compound’s reactivity by making the benzene ring more susceptible to attack by nucleophiles. This property is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
- Benzene-1,2-disulfonic acid
- Benzene-1,4-disulfonic acid
- Toluene-2,4-disulfonic acid
Uniqueness: Benzene-m-disulphonate is unique due to the meta positioning of its sulfonic acid groups, which imparts distinct chemical reactivity compared to its ortho and para counterparts. This positioning affects the compound’s electrophilic substitution reactions and its overall stability .
Properties
IUPAC Name |
benzene-1,3-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAHXANJKHFIL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6S2-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177248 | |
| Record name | Benzene-m-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22713-46-8 | |
| Record name | 1,3-Benzenedisulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22713-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-m-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022713468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-m-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-m-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
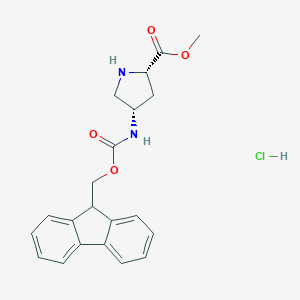
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)
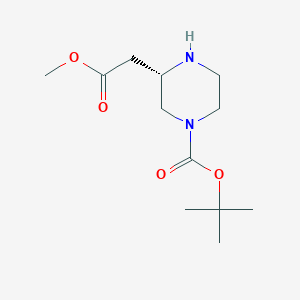
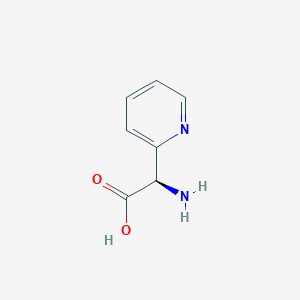
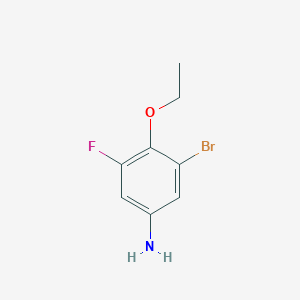
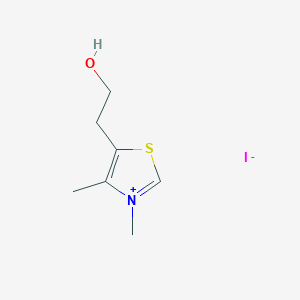


![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)



